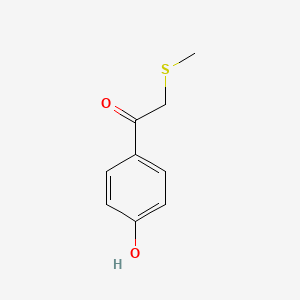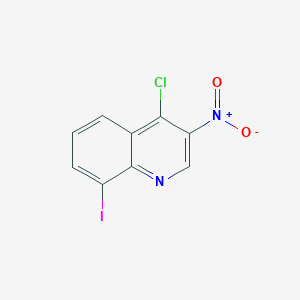
4-Chloro-8-iodo-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-iodo-3-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, agriculture, and material science. The presence of chloro, iodo, and nitro substituents on the quinoline ring imparts unique chemical properties to this compound, making it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 4-chloroquinoline followed by nitration. The iodination can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-8-iodo-3-nitroquinoline can undergo various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro makes the compound susceptible to electrophilic substitution reactions.
Nucleophilic Substitution: The iodo group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic medium.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate.
Reduction: Reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Major Products Formed
Electrophilic Substitution: Halogenated derivatives of this compound.
Nucleophilic Substitution: Azido or thiol-substituted derivatives.
Reduction: 4-Chloro-8-iodo-3-aminoquinoline.
科学研究应用
4-Chloro-8-iodo-3-nitroquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential antibacterial, antiviral, and anticancer properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its unique chemical structure.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: Investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
作用机制
The mechanism of action of 4-Chloro-8-iodo-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interfering with DNA replication in pathogens. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro and iodo substituents can enhance the compound’s binding affinity to target proteins, thereby increasing its efficacy .
相似化合物的比较
4-Chloro-8-iodo-3-nitroquinoline can be compared with other quinoline derivatives such as:
4-Chloroquinoline: Lacks the iodo and nitro groups, making it less reactive in certain chemical reactions.
8-Iodoquinoline: Lacks the chloro and nitro groups, which may reduce its biological activity.
3-Nitroquinoline:
The presence of all three substituents (chloro, iodo, and nitro) in this compound makes it unique and versatile for various scientific research applications .
属性
分子式 |
C9H4ClIN2O2 |
|---|---|
分子量 |
334.50 g/mol |
IUPAC 名称 |
4-chloro-8-iodo-3-nitroquinoline |
InChI |
InChI=1S/C9H4ClIN2O2/c10-8-5-2-1-3-6(11)9(5)12-4-7(8)13(14)15/h1-4H |
InChI 键 |
NEJFYNJPIAYRIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=CN=C2C(=C1)I)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-Bromo-2-(4-methyl-3-oxo-piperazin-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13485952.png)
![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]methanesulfinate](/img/structure/B13485967.png)
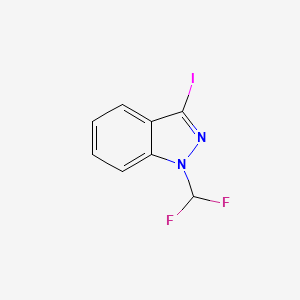
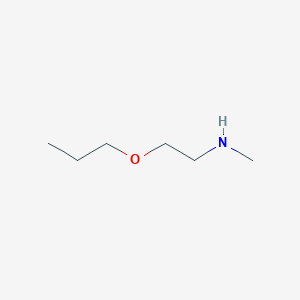
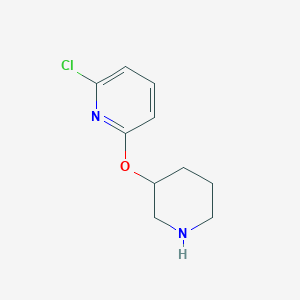

![1-[1-(Pyridazin-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B13486005.png)
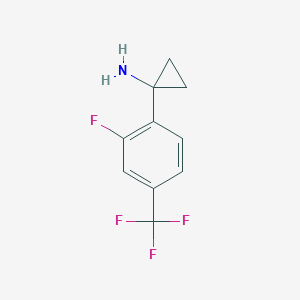
![2-[(Propan-2-yloxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13486020.png)
![1-[3-Bromo-4-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13486024.png)

![Tert-butyl 3-[3-(methylamino)-2-oxopyrrolidin-1-yl]azetidine-1-carboxylate](/img/structure/B13486034.png)

